N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features It contains a nitrobenzene ring substituted with a sulfonamide group and a 3-methyl-2-oxobut-3-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is the reaction of 2-nitrobenzenesulfonyl chloride with 3-methyl-2-oxobut-3-en-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism by which N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methyl-2-oxobut-3-en-1-yl)-2-aminobenzene-1-sulfonamide
- N-(3-Methyl-2-oxobut-3-en-1-yl)-2-chlorobenzene-1-sulfonamide
Uniqueness
N-(3-Methyl-2-oxobut-3-en-1-yl)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
921617-21-2 |
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Molecular Formula |
C11H12N2O5S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
N-(3-methyl-2-oxobut-3-enyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H12N2O5S/c1-8(2)10(14)7-12-19(17,18)11-6-4-3-5-9(11)13(15)16/h3-6,12H,1,7H2,2H3 |
InChI Key |
TUZGDEOTEZDDAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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